2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-
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Overview
Description
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- typically involves the reaction of 2-aminothiazole with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Aminothiazole: A precursor in the synthesis of 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]-, known for its antimicrobial properties.
Thiamine (Vitamin B1): Contains a thiazole ring and is essential for carbohydrate metabolism.
Sulfathiazole: An antimicrobial drug with a thiazole ring structure.
Uniqueness: 2-Thiazolamine, 4-[[(2-aminoethyl)thio]methyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
CAS No. |
59608-98-9 |
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Molecular Formula |
C6H11N3S2 |
Molecular Weight |
189.3 g/mol |
IUPAC Name |
4-(2-aminoethylsulfanylmethyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H11N3S2/c7-1-2-10-3-5-4-11-6(8)9-5/h4H,1-3,7H2,(H2,8,9) |
InChI Key |
ZRNXAWDSVDVRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(S1)N)CSCCN |
Origin of Product |
United States |
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